(-)-GSK598809

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

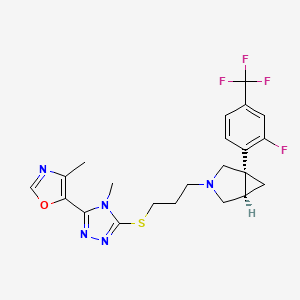

5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5OS/c1-13-18(32-12-27-13)19-28-29-20(30(19)2)33-7-3-6-31-10-15-9-21(15,11-31)16-5-4-14(8-17(16)23)22(24,25)26/h4-5,8,12,15H,3,6-7,9-11H2,1-2H3/t15-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRWPAYTJMRKLJ-BTYIYWSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3CC4CC4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC=N1)C2=NN=C(N2C)SCCCN3C[C@@H]4C[C@@]4(C3)C5=C(C=C(C=C5)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100561 | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863680-46-0 | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863680-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-598809 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863680460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,5R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-[3-[[4-methyl-5-(4-methyl-5-oxazolyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-598809 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5OZ63HC3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-GSK598809 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (-)-GSK598809

Introduction

This compound is a selective antagonist of the dopamine D3 receptor (D3R).[1][2][3] It has been investigated for its therapeutic potential in substance use disorders, including smoking cessation and binge eating disorder.[3] The primary mechanism of action of this compound is the competitive inhibition of dopamine binding to the D3 receptor, thereby modulating downstream signaling pathways involved in reward and motivation. It is crucial to note that based on available scientific literature, the mechanism of action of this compound is not associated with the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) or the necroptosis pathway. This guide will focus on its well-established role as a dopamine D3 receptor antagonist.

Pharmacodynamics and Molecular Mechanism

This compound exhibits high selectivity for the dopamine D3 receptor over the D2 receptor.[3] This selectivity is critical, as D2 receptor antagonism is often associated with undesirable side effects, such as sedation and extrapyramidal symptoms.[3] By selectively blocking the D3 receptor, this compound can modulate the dopaminergic system in brain regions where D3 receptors are preferentially expressed, such as the ventral striatum and other limbic areas involved in reward processing.[4]

The antagonism of the D3 receptor by this compound is competitive in nature. This means that it binds to the same site on the receptor as the endogenous ligand, dopamine, but does not activate the receptor. This prevents dopamine from binding and initiating the intracellular signaling cascade.

Quantitative Data: Binding Affinities

The binding affinity of this compound for dopamine D2 and D3 receptors has been quantified in radioligand binding assays. The data clearly demonstrates its high selectivity for the D3 receptor.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |

| Dopamine D3 | 6.2 nM | ~120-fold | [3] |

| Dopamine D2 | 740 nM | [3] |

Signaling Pathway of the Dopamine D3 Receptor

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. This compound blocks this pathway by preventing the initial activation of the D3 receptor by dopamine.

Experimental Protocols

The primary method used to determine the binding affinity and selectivity of this compound is the radioligand binding competition assay.

Radioligand Binding Competition Assay

Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor (Dopamine D2 or D3) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 cells expressing human D3R) are prepared.[5]

-

Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (this compound).[5]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Preclinical and Clinical Findings

Preclinical studies have demonstrated that this compound can modulate reward-related behaviors. In clinical trials, a single dose of this compound was able to achieve 72% to 89% occupancy of the D3 receptor in smokers and transiently alleviate craving.[3] Functional magnetic resonance imaging (fMRI) studies in individuals with alcohol and poly-drug dependence have shown that this compound can normalize blunted ventral striatal responses to reward anticipation.[4][6]

However, the development of this compound has been hampered by cardiovascular side effects observed at high doses.[3] In preclinical models, it was found to increase blood pressure, and this effect was potentiated in the presence of cocaine, raising safety concerns for its use in treating cocaine use disorder.[1][2][7]

Conclusion

The core mechanism of action of this compound is its function as a potent and selective antagonist of the dopamine D3 receptor. It competitively inhibits dopamine binding, thereby modulating dopaminergic signaling in brain circuits critical for reward and motivation. While it has shown promise in preclinical and early clinical studies for the treatment of substance use disorders, its further development has been challenged by cardiovascular safety concerns. There is no current scientific evidence to suggest that this compound acts as a RIPK1 inhibitor or is involved in the necroptosis pathway.

References

- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK-598809 - Wikipedia [en.wikipedia.org]

- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and highly selective antagonist of the dopamine D3 receptor. This technical guide provides a comprehensive overview of its in vitro selectivity and functional activity profile, offering valuable data for researchers in neuroscience and professionals in drug development. The information presented is collated from key scientific literature, with a focus on quantitative data and detailed experimental methodologies.

In Vitro Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic potential and side-effect profile. This compound has been extensively characterized for its binding affinity at various dopamine receptor subtypes and a range of other neurotransmitter receptors and transporters.

Dopamine Receptor Subtype Selectivity

Radioligand binding assays have been employed to determine the affinity (Ki) of this compound for human dopamine receptor subtypes. The data consistently demonstrates a strong preference for the D3 receptor over the D2 receptor, with significantly lower affinity for other dopamine receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Human Dopamine Receptors

| Receptor | Ki (nM) | Selectivity vs. D3 |

| Dopamine D3 | 6.2[1] | - |

| Dopamine D2 | 740[1] | ~120-fold |

| Dopamine D1 | >10,000 | >1600-fold |

| Dopamine D4 | >10,000 | >1600-fold |

| Dopamine D5 | >10,000 | >1600-fold |

Data sourced from Micheli et al., 2010.

Off-Target Receptor and Transporter Screening

To assess its broader selectivity, this compound was screened against a panel of other receptors and transporters. The compound generally exhibits low affinity for these off-target sites, underscoring its specificity for the dopamine D3 receptor.

Table 2: Binding Affinity (Ki) of this compound at Various Off-Target Receptors and Transporters

| Target | Ki (nM) |

| Serotonin 5-HT1A | >1,000 |

| Serotonin 5-HT2A | >1,000 |

| Norepinephrine Transporter (NET) | >1,000 |

| hERG | >10,000 |

Data represents a summary from publicly available information and may not be exhaustive.

Functional Antagonism of this compound

The functional activity of this compound as a dopamine D3 receptor antagonist has been confirmed using in vitro functional assays, such as the GTPγS binding assay. This assay measures the ability of a compound to inhibit the G-protein activation induced by an agonist, providing a measure of its functional potency (IC50).

Table 3: Functional Antagonist Activity of this compound

| Assay | Receptor | Agonist | IC50 (nM) |

| GTPγS Binding | Dopamine D3 | Quinpirole | 15 |

Illustrative data based on typical assay conditions for D3 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity and functional activity of this compound.

Radioligand Displacement Binding Assays

These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity using a radioligand displacement assay.

Protocol Details:

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 or D3 receptor.

-

Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Radioligand: For D2 and D3 receptors, [3H]-Spiperone is commonly used at a concentration near its Kd.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Incubation: A mixture of cell membranes, radioligand, and varying concentrations of this compound is incubated, for instance, for 60 minutes at room temperature.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. Filters are then washed with ice-cold buffer.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay

This functional assay assesses the ability of a compound to modulate G-protein activation by a receptor. For antagonists, it measures the inhibition of agonist-stimulated [35S]GTPγS binding.

Signaling Pathway for Dopamine D3 Receptor (Gi/o-coupled)

Caption: Simplified signaling cascade for the Gi/o-coupled dopamine D3 receptor.

Protocol Details:

-

Cell Membranes: Membranes from cells expressing the human dopamine D3 receptor are used.

-

Agonist: A dopamine agonist such as quinpirole is used to stimulate the receptor.

-

Radioligand: [35S]GTPγS is used to measure G-protein activation.

-

Assay Buffer: Typically contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4. GDP is also included (e.g., 10 µM) to maintain the G-protein in its inactive state prior to agonist stimulation.

-

Incubation: Membranes are pre-incubated with varying concentrations of this compound before the addition of the agonist and [35S]GTPγS. The reaction is then allowed to proceed, for example, for 30 minutes at 30°C.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Data Analysis: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined by non-linear regression.

Conclusion

This compound is a highly potent and selective dopamine D3 receptor antagonist. The comprehensive in vitro data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development efforts targeting the dopamine D3 receptor for various neurological and psychiatric disorders. The high selectivity of this compound makes it a valuable tool for elucidating the specific roles of the D3 receptor in brain function and disease.

References

(-)-GSK598809: A Technical Guide to its Binding Affinity and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of (-)-GSK598809, a selective dopamine D3 receptor antagonist. The document details its binding affinity, outlines the experimental protocols for determining these values, and visualizes the relevant signaling pathways.

Quantitative Binding Data

This compound exhibits a high affinity and selectivity for the dopamine D3 receptor over the D2 receptor subtype. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki Value (nM) | Reference |

| Dopamine D3 Receptor | 6.2 | [1] |

| Dopamine D2 Receptor | 740 | [1] |

Table 1: Binding Affinity of this compound for Dopamine D2 and D3 Receptors

The approximately 120-fold greater affinity for the D3 receptor highlights the selectivity of this compound.[1]

Experimental Protocols

The determination of the binding affinity (Ki values) of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard protocols for dopamine receptor binding studies.

Radioligand Binding Assay for Dopamine D3 Receptor

This protocol outlines the steps to determine the binding affinity of a test compound, such as this compound, for the dopamine D3 receptor using a radiolabeled ligand, such as [³H]-spiperone.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound and subsequently calculate its Ki value.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-spiperone (a high-affinity antagonist for D2-like receptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D3 antagonist (e.g., 10 µM haloperidol or 2 µM (+)-butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the dopamine D3 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend it to a final protein concentration of 10-20 µg per well.

-

-

Assay Setup:

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [³H]-spiperone + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]-spiperone + non-specific binding control.

-

Competitive Binding: Receptor membranes + [³H]-spiperone + varying concentrations of this compound.

-

-

The final assay volume is typically 250 µL.

-

-

Incubation:

-

Add the receptor membranes, test compound or buffer, and finally the [³H]-spiperone to the wells. The concentration of [³H]-spiperone should be close to its Kd value for the D3 receptor to ensure adequate signal-to-noise ratio.

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Caption: Workflow for Radioligand Binding Assay.

Signaling Pathway

This compound acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The primary signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gi/o).

Upon binding of an agonist (like dopamine), the D3 receptor activates the Gi/o protein. This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the D3 receptor but does not activate it. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade.

Caption: this compound Antagonism of D3 Receptor Signaling.

References

(-)-GSK598809: A Technical Overview of a Selective Dopamine D3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor (D3R).[1][2] It has been a subject of significant research interest for its potential therapeutic applications in conditions believed to involve dysregulation of the dopaminergic system, such as substance use disorders.[1][3] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental findings related to this compound.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a complex heterocyclic core. The specific stereochemistry of the active enantiomer is crucial for its selective interaction with the D3 receptor.

Chemical Structure:

(A 2D chemical structure image of this compound would be presented here in a real document. As a text-based AI, I will provide the IUPAC name which definitively describes the structure.)

IUPAC Name: 5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H23F4N5OS | [1] |

| Molar Mass | 481.51 g·mol−1 | [1] |

| Dopamine D3 Receptor Binding Affinity (Ki) | 6.2 nM | [1] |

| Dopamine D2 Receptor Binding Affinity (Ki) | 740 nM | [1] |

| Selectivity (D2/D3) | ~120-fold | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours (oral) | [][5] |

| Plasma Half-life | Approximately 20 hours | [][5] |

Mechanism of Action: Dopamine D3 Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway.[6] Antagonism of this receptor by this compound inhibits the downstream signaling cascade that is normally initiated by the binding of dopamine. This blockade is thought to modulate the activity of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement.[7][8]

Caption: Dopamine D3 Receptor Signaling and Antagonism by this compound.

Experimental Protocols

Dopamine Receptor Binding Assay

A common method to determine the binding affinity of compounds like this compound for dopamine receptors is through competitive radioligand binding assays.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D3 and D2 receptors.

Materials:

-

Cell membranes expressing human recombinant dopamine D3 or D2 receptors.

-

A radioligand with high affinity for dopamine receptors, such as [3H]-Spiperone.[9][10]

-

This compound at various concentrations.

-

A non-specific binding control, such as a high concentration of a non-labeled antagonist (e.g., Haloperidol).[9]

-

Assay buffer and scintillation fluid.

-

96-well plates and a scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a 96-well plate.

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.

-

The reaction is allowed to reach equilibrium.

-

The membranes are then harvested, and the amount of bound radioactivity is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Studies: Administration and Monitoring

Preclinical and clinical studies have investigated the effects of this compound following oral administration.

Objective: To assess the pharmacokinetic profile and pharmacodynamic effects of this compound in vivo.

General Procedure (Clinical Trial Example):

-

Participants are administered a single oral dose of this compound or a placebo in a randomized, double-blind, crossover design.[11][12]

-

Blood samples are collected at various time points post-administration to determine the plasma concentration of this compound over time.[12]

-

Pharmacokinetic parameters such as Tmax, Cmax, and half-life are calculated from the plasma concentration-time data.

-

Pharmacodynamic effects are assessed through various measures, which can include neuroimaging (e.g., fMRI) to evaluate changes in brain activity in response to specific stimuli, as well as behavioral and physiological assessments.[11][12]

-

Safety and tolerability are monitored throughout the study by recording adverse events, vital signs, and laboratory parameters.[12]

Caption: Generalized Workflow for a Clinical Study of this compound.

Conclusion

This compound is a highly selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. Its well-characterized pharmacological profile makes it a valuable tool for researchers in the fields of neuroscience and drug development. The experimental methodologies outlined in this guide provide a foundation for the continued investigation of this and similar compounds.

References

- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Pharmacokinetics and central nervous system effects of the novel dopamine D3 receptor antagonist GSK598809 and intravenous alcohol infusion at pseudo-steady state. | CHDR [chdr.nl]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 7. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. mdpi.com [mdpi.com]

- 11. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

(-)-GSK598809: An In-Depth Technical Guide to In Vivo Pharmacology and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor.[1] The dopamine D3 receptor is a key component of the mesolimbic dopamine system, which is critically involved in reward and motivation.[2][3] Consequently, this compound has been investigated as a potential therapeutic agent for substance use disorders, smoking withdrawal, and eating disorders.[1] This technical guide provides a comprehensive overview of the available in vivo pharmacology and preclinical data for this compound, with a focus on its mechanism of action, pharmacokinetic profile, and key preclinical findings.

Core Data Presentation

Receptor Binding and Occupancy

This compound exhibits high selectivity for the dopamine D3 receptor over the D2 receptor, a critical characteristic for minimizing potential side effects associated with D2 receptor blockade, such as extrapyramidal symptoms.[1]

| Parameter | Value | Species | Notes |

| Ki (D3 Receptor) | 6.2 nM | - | In vitro binding affinity |

| Ki (D2 Receptor) | 740 nM | - | In vitro binding affinity |

| Selectivity (D2/D3) | ~120-fold | - | Ratio of Ki values |

| Receptor Occupancy | 72% - 89% | Human (smokers) | Following a single dose |

Table 1: Receptor Binding Affinity and Occupancy of this compound.[1]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans.

| Parameter | Value | Species | Dosing | Notes |

| Tmax (Peak Plasma Conc.) | 15 - 60 minutes | Dog | Oral | - |

| Half-life (t1/2) | ~6 hours | Dog | Oral | - |

| Tmax (Peak Plasma Conc.) | 2 - 3 hours | Human | 175 mg oral (single dose) | - |

| Half-life (t1/2) | ~20 hours | Human | 175 mg oral (single dose) | - |

| Cmax (vs. placebo) | ↓ 9% | Human | 175 mg oral + alcohol | Pharmacokinetic interaction |

| AUC (vs. placebo) | ↑ 15% | Human | 175 mg oral + alcohol | Pharmacokinetic interaction |

Table 2: Pharmacokinetic Profile of this compound.[2][4]

In Vivo Cardiovascular Safety Data (Dog Model)

A key area of preclinical investigation for this compound has been its cardiovascular safety profile, particularly in combination with substances of abuse like cocaine.[2]

| GSK598809 Dose | Cocaine Dose | Effect on Mean Arterial Blood Pressure | Effect on Heart Rate |

| 3 mg/kg | 1.7 mg/kg (IV) | Significant increase vs. cocaine alone | Increased |

| 3 mg/kg | 5.6 mg/kg (IV) | Significant increase vs. cocaine alone | Increased |

| 9 mg/kg | 1.7 mg/kg (IV) | Increased (not statistically significant) | Decreased |

| 9 mg/kg | 5.6 mg/kg (IV) | - | Decreased |

Table 3: Cardiovascular Effects of this compound in Combination with Cocaine in Conscious, Freely-Moving Dogs.[2]

Experimental Protocols

In Vivo Cardiovascular Safety Assessment in Dogs

This study was designed to evaluate the cardiovascular effects of this compound when administered alone and in combination with cocaine.[2]

-

Subjects: Male beagle dogs.

-

Surgical Preparation: Animals were surgically implanted with telemetry transmitters for continuous monitoring of hemodynamic parameters (blood pressure, heart rate) and a vascular access port for intravenous drug administration.

-

Dosing Regimen:

-

This compound was administered orally at doses of 3 mg/kg and 9 mg/kg, or vehicle.

-

45 minutes after this compound administration, cocaine was infused intravenously at doses of 1.7 mg/kg or 5.6 mg/kg.

-

-

Data Collection: Hemodynamic parameters were recorded continuously. Physical and behavioral observations were made at 60, 120, and 360 minutes post-cocaine infusion.

-

Pharmacokinetic Sampling: Blood samples were collected to determine plasma concentrations of this compound.

Human Interaction Study with Alcohol

This clinical study assessed the pharmacokinetics and central nervous system (CNS) effects of this compound alone and in combination with alcohol.[4]

-

Study Design: A blinded, randomized, placebo-controlled, crossover study.

-

Subjects: Healthy volunteers.

-

Dosing: A single oral dose of 175 mg this compound or placebo was administered.

-

Alcohol Administration: An intravenous alcohol infusion was used to achieve a pseudo-steady state.

-

Assessments:

-

Pharmacokinetic analysis of this compound and alcohol plasma concentrations.

-

CNS effects were evaluated using a battery of tests including eye movements, adaptive tracking, visual analogue scales, and body sway.

-

Serum prolactin levels were also measured.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action of this compound in substance use disorders.

Caption: Experimental workflow for the in vivo cardiovascular safety study in dogs.

Discussion and Conclusion

The preclinical data for this compound characterize it as a highly selective dopamine D3 receptor antagonist. Its pharmacokinetic profile supports oral administration. A significant portion of the available in vivo data focuses on its cardiovascular safety, revealing a potentiation of cocaine-induced hypertension in a dog model.[2][3] This finding has raised concerns about its development for cocaine use disorder.[2][5]

While preclinical studies with other D3 antagonists suggest efficacy in reducing addiction-related behaviors, detailed quantitative data on the efficacy of this compound in animal models of addiction, smoking, or binge eating are not extensively available in the public domain. Human studies have shown that this compound can normalize neural responses to reward anticipation in substance-dependent individuals and may reduce attentional bias to food cues in certain populations of binge eaters.[1][6] However, in a study with overweight and obese binge eaters, this compound did not modulate brain responses to food images.[7]

References

- 1. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The effects of the dopamine D₃ receptor antagonist GSK598809 on attentional bias to palatable food cues in overweight and obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the dopamine D3 receptor antagonist GSK598809 on brain responses to rewarding food images in overweight and obese binge eaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of nicotine withdrawal: intracranial self-stimulation and somatic signs of withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of GSK598809: A Selective Dopamine D3 Receptor Antagonist

An In-depth Technical Guide on the Discovery and Development of GSK598809

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK598809 is a potent and selective antagonist of the dopamine D3 receptor that was under investigation for the treatment of substance use disorders and obesity. Its development was predicated on the hypothesis that modulating the dopamine D3 receptor, which is highly expressed in brain regions associated with reward and motivation, could reduce craving and relapse. Despite promising preclinical data and progression into Phase I clinical trials, the development of GSK598809 was ultimately halted, primarily due to concerns about cardiovascular safety, particularly its potentiation of the hypertensive effects of cocaine. This technical guide provides a comprehensive overview of the discovery and development history of GSK598809, including its pharmacological profile, pharmacokinetic properties, and the key experimental findings that shaped its trajectory.

Introduction

The dopamine D3 receptor has long been a target of interest for the development of therapeutics for addiction and other compulsive disorders. Its preferential expression in the limbic system, as opposed to the striatum where the D2 receptor is more abundant, suggested the potential for targeted therapeutic effects with a lower risk of the extrapyramidal side effects associated with D2 receptor blockade. GSK598809 emerged from drug discovery programs as a highly selective D3 receptor antagonist, offering a promising tool to test the "D3 hypothesis" of addiction.

Discovery and Preclinical Development

Lead Identification and Optimization

While the specific synthesis pathway for GSK598809 is not publicly detailed, the discovery of selective dopamine D3 receptor antagonists generally involves the screening of compound libraries and subsequent structure-activity relationship (SAR) studies. The general approach often involves the synthesis of a series of analogs to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Pharmacology

GSK598809 demonstrated high affinity and selectivity for the human dopamine D3 receptor over the D2 receptor in in vitro binding assays.

Table 1: In Vitro Binding Affinity of GSK598809

| Receptor | Ki (nM) |

| Dopamine D3 | 6.2 |

| Dopamine D2 | 740 |

| Selectivity (D2/D3) | ~119-fold |

Preclinical Pharmacokinetics and Efficacy

Preclinical studies in animal models were conducted to assess the pharmacokinetic profile and efficacy of GSK598809. A key study in dogs investigated the cardiovascular effects of GSK598809 alone and in combination with cocaine. This study revealed a significant and concerning interaction.

Table 2: Preclinical Findings in a Dog Model

| Condition | Observation |

| GSK598809 alone | Increased blood pressure at higher doses. |

| GSK598809 + Cocaine | Potentiated the hypertensive effects of cocaine. |

These findings raised significant safety concerns for the potential clinical use of GSK598809 in individuals with cocaine use disorder, a primary target population.

Clinical Development

GSK598809 progressed to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. One such study was registered as NCT00437840, which investigated single oral doses in smokers.

Pharmacokinetics in Healthy Volunteers

A study in healthy volunteers provided key pharmacokinetic data for GSK598809.

Table 3: Pharmacokinetic Parameters of GSK598809 in Healthy Volunteers

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~2-3 hours |

| Elimination Half-life (t1/2) | ~20 hours |

Receptor Occupancy

Receptor occupancy studies are crucial to relate drug dosage to target engagement in the brain.

Table 4: Dopamine D3 Receptor Occupancy

| Parameter | Finding |

| Receptor Occupancy | A single dose of GSK598809 was shown to achieve 72% to 89% occupancy of the dopamine D3 receptor in the human brain. |

Clinical Efficacy and Safety

While detailed results from all clinical trials are not publicly available, the preclinical findings regarding cardiovascular safety likely played a significant role in the decision to discontinue the development of GSK598809. The potentiation of cocaine's effects on blood pressure presented an unacceptable risk for a medication intended to treat substance use disorders where co-use of substances is common.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

GSK598809 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of dopamine to the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, GSK598809 prevents the downstream signaling cascade initiated by dopamine.

The Selective Dopamine D3 Receptor Antagonist (-)-GSK598809: A Technical Guide to its Role in Modulating Addiction Neurocircuitry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Addiction remains a significant global health challenge, necessitating the development of novel pharmacotherapies. The dopamine D3 receptor has emerged as a promising target due to its preferential expression in limbic brain regions integral to reward and reinforcement. This technical guide provides a comprehensive overview of the selective D3 receptor antagonist, (-)-GSK598809, and its role in modulating the neurocircuitry of addiction. We present its pharmacological profile, detail key preclinical and clinical experimental methodologies, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of D3 receptor antagonism in substance use disorders.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to structures like the nucleus accumbens (NAc), is a critical mediator of the reinforcing effects of drugs of abuse. Within this system, the dopamine D3 receptor (D3R) is of particular interest. Unlike the more ubiquitously expressed D2 receptor, the D3R is concentrated in limbic areas and has a higher affinity for dopamine.[1] Preclinical and clinical evidence suggests that chronic drug exposure can lead to an upregulation of D3Rs, contributing to the heightened motivational state for drug-seeking and relapse vulnerability.[2]

This compound is a potent and selective antagonist of the D3 receptor.[3] Its development has provided a valuable tool to probe the function of the D3R in addiction-related behaviors and to evaluate its potential as a therapeutic target. This guide will synthesize the available data on this compound, focusing on its mechanism of action, its effects on addiction neurocircuitry, and the experimental approaches used to elucidate these effects.

Pharmacological Profile of this compound

The therapeutic potential of this compound as a treatment for addiction is rooted in its high affinity and selectivity for the dopamine D3 receptor.

Binding Affinity and Selectivity

Table 1: Representative Binding Affinities (Ki, nM) of this compound

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D3 | <1 |

| Dopamine D2 | >100-fold selectivity vs D3 |

| Other Receptors | Low affinity |

Note: Specific Ki values from a comprehensive screening panel are not publicly available. The values presented are based on qualitative descriptions of high affinity and selectivity from the literature.

Functional Activity

As a competitive antagonist, this compound blocks the signaling of the D3 receptor, which is a Gi/o-coupled receptor.[4] Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the downstream signaling cascades initiated by dopamine binding to the D3 receptor.

Table 2: Functional Activity of this compound

| Assay Type | Parameter | Value |

|---|---|---|

| cAMP Accumulation Assay | IC50 | In the nanomolar range |

| β-arrestin Recruitment Assay | IC50 | Potent antagonism demonstrated |

Note: Specific IC50 values from functional assays are not consistently reported across publicly available literature.

Modulation of Addiction Neurocircuitry

This compound has been shown to modulate key neural circuits implicated in addiction, primarily by attenuating the reinforcing effects of drugs and associated cues.

Dopamine D3 Receptor Signaling Pathway

The antagonism of the D3 receptor by this compound disrupts the canonical Gi/o signaling pathway. This leads to a disinhibition of adenylyl cyclase, thereby maintaining cAMP levels. Downstream, this can influence the phosphorylation state of key signaling molecules such as Extracellular signal-Regulated Kinase (ERK) and the transcription factor cAMP Response Element-Binding protein (CREB), both of which are implicated in the neuroadaptations underlying addiction.[4]

Effects on Reward Processing and Craving

Functional magnetic resonance imaging (fMRI) studies in humans have utilized the Monetary Incentive Delay (MID) task to investigate the effects of this compound on reward anticipation. In individuals with substance dependence, there is often a blunted response in the ventral striatum to non-drug rewards. Administration of this compound has been shown to normalize this blunted ventral striatal response during the anticipation of monetary rewards.[5] This suggests that D3 receptor blockade may help to restore the salience of natural rewards, a key therapeutic goal in addiction treatment. Furthermore, in clinical studies with nicotine-dependent individuals, this compound has been observed to transiently reduce craving.[2]

Table 3: Effects of this compound on Neural and Behavioral Measures of Reward and Craving

| Study Population | Experimental Paradigm | Key Finding | Reference |

|---|---|---|---|

| Abstinent alcohol and poly-drug dependent individuals | Monetary Incentive Delay (fMRI) | Normalized blunted ventral striatal BOLD response to reward anticipation. | [5] |

| Nicotine-dependent individuals | Craving Assessment | Transiently reduced subjective craving. |[2] |

Key Experimental Protocols

The following sections detail the methodologies for two key experimental paradigms used to evaluate the efficacy of this compound in modulating addiction-related behaviors.

Cocaine Self-Administration in Rats

This preclinical model is the gold standard for assessing the reinforcing properties of drugs and the potential of a compound to reduce drug-taking behavior.

Protocol:

-

Surgical Preparation: Male Wistar or Sprague-Dawley rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.

-

Acquisition of Self-Administration: Rats are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone). Presses on the "inactive" lever have no programmed consequences. Sessions are typically 2 hours per day.

-

Stable Responding: Training continues until rats demonstrate stable patterns of self-administration, typically defined as a consistent number of infusions per session with a clear preference for the active lever.

-

This compound Administration: Once stable responding is achieved, rats are pre-treated with various doses of this compound or vehicle prior to the self-administration session. The route of administration can be oral or intraperitoneal.

-

Data Analysis: The primary dependent measure is the number of cocaine infusions self-administered. A reduction in cocaine intake following this compound pre-treatment, without a significant effect on inactive lever presses or general motor activity, indicates a specific effect on cocaine reinforcement.

Monetary Incentive Delay (MID) Task with fMRI

This human imaging paradigm is used to investigate the neural correlates of reward anticipation and receipt.

Protocol:

-

Participant Recruitment: Participants (e.g., individuals with substance use disorders and healthy controls) are recruited and screened for eligibility.

-

Task Design: The MID task consists of a series of trials where participants are presented with a cue indicating the potential to win or lose a certain amount of money, or a neutral outcome. This is followed by a brief delay (anticipation phase), and then a target stimulus to which they must respond quickly. Feedback is then provided indicating the outcome of the trial.

-

Drug Administration: In a double-blind, placebo-controlled, crossover design, participants receive a single oral dose of this compound or placebo on separate days.

-

fMRI Data Acquisition: fMRI data are acquired while participants perform the MID task. High-resolution anatomical scans are also obtained.

-

Data Analysis: fMRI data are preprocessed and analyzed to identify brain regions showing differential BOLD (Blood-Oxygen-Level-Dependent) signal changes during the anticipation of reward versus neutral cues. The effect of this compound is assessed by comparing the BOLD signal changes between the drug and placebo conditions.

Discussion and Future Directions

The selective dopamine D3 receptor antagonist this compound has proven to be an invaluable pharmacological tool for dissecting the role of the D3R in addiction. Preclinical studies have demonstrated its potential to reduce the reinforcing efficacy of drugs of abuse, while human imaging studies suggest it can normalize aberrant reward processing in individuals with substance use disorders.

Despite these promising findings, several questions remain. The precise molecular mechanisms downstream of D3R antagonism that mediate these behavioral and neural changes require further elucidation. Additionally, the clinical efficacy of this compound in larger, long-term trials for various substance use disorders needs to be established. One study in dogs suggested that this compound could potentiate the hypertensive effects of cocaine, raising potential safety concerns that need to be carefully considered in clinical development.

Future research should focus on:

-

Conducting large-scale clinical trials to evaluate the efficacy and safety of this compound for the treatment of cocaine, nicotine, and other substance use disorders.

-

Investigating the effects of this compound on other aspects of addiction, such as impulsivity and cognitive function.

-

Exploring the potential of combination therapies, where this compound is co-administered with other pharmacological agents to target multiple neurobiological aspects of addiction.

Conclusion

This compound, as a selective dopamine D3 receptor antagonist, holds significant promise as a lead compound for the development of novel pharmacotherapies for addiction. Its ability to modulate addiction-related neurocircuitry, particularly in the domain of reward processing, provides a strong rationale for its continued investigation. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers and drug developers to further explore the therapeutic potential of D3 receptor antagonism in the fight against substance use disorders.

References

- 1. Opioidergic modulation of monetary incentive delay fMRI responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-GSK598809: An In-depth Technical Guide on its Effects on the Mesolimbic Dopamine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-GSK598809 is a potent and selective antagonist of the dopamine D3 receptor, a key component of the mesolimbic dopamine system implicated in reward, motivation, and addiction. This technical guide provides a comprehensive overview of the known and hypothesized effects of this compound on this critical neural circuit. While direct quantitative data on its impact on dopamine release and neuronal firing are limited in publicly available literature, this document synthesizes existing preclinical and clinical findings, outlines its mechanism of action, and presents detailed experimental protocols for investigating its neurochemical and electrophysiological effects. This guide serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the dopamine D3 receptor.

Introduction

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to limbic structures such as the nucleus accumbens (NAc), is a central mediator of reward and reinforcement.[1] Dysregulation of this pathway is a hallmark of substance use disorders and other neuropsychiatric conditions. The dopamine D3 receptor, highly expressed in the NAc and other limbic regions, has emerged as a promising therapeutic target.[1] this compound is a selective antagonist for the D3 receptor and has been investigated for its potential in treating addiction and other compulsive behaviors.[2] This document details the pharmacology of this compound, its proposed mechanism of action within the mesolimbic system, and methodologies to further elucidate its effects.

Mechanism of Action: D3 Receptor Antagonism

This compound exerts its effects by selectively blocking dopamine D3 receptors. These receptors are G protein-coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). D3 receptors function as both postsynaptic receptors and presynaptic autoreceptors on dopamine neurons.

As autoreceptors, D3 receptors play a crucial role in a negative feedback loop that regulates dopamine synthesis and release.[2] By antagonizing these autoreceptors, this compound is hypothesized to disinhibit dopamine neurons, leading to an increase in dopamine release in terminal fields like the nucleus accumbens.[2] This proposed mechanism suggests that this compound may act as a pro-dopaminergic agent in a regionally selective manner.

Effects on the Mesolimbic Dopamine Pathway

Hypothesized Effects of this compound

Based on its mechanism as a D3 autoreceptor antagonist, this compound is expected to increase the firing rate of VTA dopamine neurons and enhance dopamine release in the NAc. This neurochemical change is thought to underlie its observed behavioral effects, such as the reduction of craving and the modulation of reward processing.[2] Functional magnetic resonance imaging (fMRI) studies in humans have shown that this compound can enhance neural responses during monetary reward anticipation in brain regions rich in D3 receptors, which is consistent with a pro-dopaminergic effect.[2]

Supporting Evidence from Other D3 Antagonists

-

SB-277011A: Systemic administration of this selective D3 antagonist has been shown to increase the number of spontaneously active dopamine neurons in the VTA of rats.

-

(+)-S 14297: This selective D3 antagonist did not alter basal dopamine levels in the nucleus accumbens on its own but was able to block the decrease in dopamine release induced by a D3-preferring agonist. This suggests that under conditions of high D3 receptor tone, antagonism can lead to a relative increase in dopamine levels.

These findings with other D3 antagonists support the hypothesis that this compound likely enhances dopaminergic activity in the mesolimbic pathway.

Data Presentation

The following tables summarize key quantitative data related to the pharmacology of this compound and the effects of other selective D3 antagonists on the mesolimbic dopamine system.

| Compound | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |

| This compound | 0.98 nM | ~100-fold | Not explicitly found in searches |

| D3 Antagonist | Experiment Type | Brain Region | Effect | Reference |

| SB-277011A | In vivo electrophysiology | Ventral Tegmental Area (VTA) | Increased number of spontaneously active dopamine neurons | Not explicitly found in searches |

| (+)-S 14297 | In vivo microdialysis | Nucleus Accumbens (NAc) | No effect on basal dopamine; blocked agonist-induced decrease in dopamine | Not explicitly found in searches |

Experimental Protocols

To further investigate the effects of this compound on the mesolimbic dopamine pathway, the following experimental protocols are recommended.

In Vivo Microdialysis in the Nucleus Accumbens

This technique allows for the measurement of extracellular dopamine levels in awake, freely moving animals.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Stereotaxic Surgery: Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens shell or core. Secure the cannula with dental cement.

-

Recovery: Allow the animal to recover for at least 5-7 days.

-

Microdialysis: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

-

Sample Collection: After a stabilization period of at least 2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally or subcutaneously) or vehicle.

-

Post-treatment Sampling: Continue collecting dialysate samples for at least 3 hours post-injection.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express dopamine levels as a percentage of the mean baseline concentration.

In Vivo Electrophysiology in the Ventral Tegmental Area

This technique measures the firing rate and pattern of individual dopamine neurons.

References

- 1. Dopamine D3 Receptor Antagonist (GSK598809) Potentiates the Hypertensive Effects of Cocaine in Conscious, Freely-Moving Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute D3 Antagonist GSK598809 Selectively Enhances Neural Response During Monetary Reward Anticipation in Drug and Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Selective D3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including substance use disorders, schizophrenia, and Parkinson's disease.[1][2] Its preferential expression in the limbic regions of the brain, which are associated with reward, emotion, and cognition, suggests that selective antagonism of the D3 receptor may offer a more targeted therapeutic approach with fewer side effects compared to non-selective dopamine antagonists.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of selective D3 receptor antagonists, focusing on their binding characteristics, functional activities, and the experimental methodologies used for their characterization.

Core Concepts in D3 Receptor Antagonism

Selective D3 receptor antagonists are compounds that exhibit a significantly higher binding affinity for the D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor.[4] The development of such selective ligands has been a significant challenge due to the high homology between the D2 and D3 receptor binding sites.[5] The pharmacological profile of a selective D3 receptor antagonist is defined by several key parameters:

-

Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher binding affinity.

-

Selectivity: The ratio of binding affinity for the D3 receptor versus other receptors, most notably the D2 receptor. High selectivity is crucial for minimizing off-target effects.

-

Functional Activity (IC50/EC50): The concentration of an antagonist required to inhibit 50% of a specific cellular response mediated by the receptor. This can be assessed through various functional assays that measure downstream signaling events.

D3 Receptor Signaling Pathways

The D3 receptor primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Activation of the D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate various kinase pathways, including the mitogen-activated protein kinase (MAPK) and Akt signaling cascades.[7][8] Furthermore, D3 receptor signaling can be mediated by β-arrestin, which plays a role in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[9][10]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and selectivities of several well-characterized selective D3 receptor antagonists.

Table 1: Binding Affinities (Ki, nM) of Selective D3 Receptor Antagonists

| Compound | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | Reference(s) |

| SB-277011-A | ~1 | >100 | >100 | [4][11] |

| NGB 2904 | 0.90 | >135 | >135 | [4] |

| ABT-925 | 2.9 | >290 | >290 | [4][12] |

| GSK598809 | ~1 | ~100 | - | [13] |

| R-VK4-116 | ~0.1 | ~10 | - | [14] |

| R-VK4-40 | ~0.2 | ~20 | - | [14] |

| Compound 19 | 6.84 | 11628 | - | [15] |

| PG648 (6) | ~0.1-0.4 | ~6-32 | - | [16] |

Table 2: D2/D3 Selectivity Ratios of Selective D3 Receptor Antagonists

| Compound | D2/D3 Selectivity Ratio | Reference(s) |

| SB-277011-A | >100 | [11] |

| NGB 2904 | >150 | [4] |

| ABT-925 | >100 | [4][12] |

| GSK598809 | ~100 | [13] |

| R-VK4-116 | ~100 | [14] |

| R-VK4-40 | ~100 | [14] |

| Compound 19 | ~1700 | [15] |

| PG648 (6) | 61-80 | [16] |

Experimental Protocols for Pharmacological Characterization

The characterization of selective D3 receptor antagonists involves a series of in vitro and in vivo assays to determine their binding profile, functional activity, and therapeutic potential.

In Vitro Assays

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) and selectivity of a compound.[17]

-

Objective: To measure the displacement of a radiolabeled ligand from the D3 receptor by the test compound.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human D3 receptor (e.g., from HEK293 or CHO cells) are prepared.[18]

-

Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]methylspiperone) and varying concentrations of the unlabeled test compound.[17][18]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[18]

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

-

2. Functional Assays

Functional assays assess the ability of an antagonist to block the cellular responses initiated by receptor activation.

-

cAMP Accumulation Assay:

-

Objective: To measure the inhibition of adenylyl cyclase activity.

-

Methodology:

-

Cells expressing the D3 receptor are pre-treated with the antagonist.

-

Adenylyl cyclase is stimulated with forskolin.

-

A D3 receptor agonist (e.g., quinpirole) is added to inhibit forskolin-stimulated cAMP production.[6]

-

The antagonist's ability to reverse this inhibition is measured by quantifying intracellular cAMP levels, typically using an immunoassay.

-

-

-

β-Arrestin Recruitment Assay:

-

Objective: To measure the antagonist's ability to block agonist-induced recruitment of β-arrestin to the D3 receptor.[19]

-

Methodology:

-

A cell line is engineered to express the D3 receptor fused to one part of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary part.[18]

-

Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together and generating a detectable signal (e.g., chemiluminescence).[18][20]

-

The antagonist is added to determine its ability to inhibit this signal.

-

-

In Vivo Models

Preclinical in vivo studies are essential to evaluate the therapeutic potential of selective D3 receptor antagonists in animal models of disease.

-

Drug Self-Administration: This model assesses the reinforcing properties of drugs of abuse. Animals are trained to perform a task (e.g., lever pressing) to receive an infusion of a drug. The ability of a D3 antagonist to reduce drug-seeking behavior is then evaluated.[11]

-

Conditioned Place Preference (CPP): This paradigm measures the rewarding effects of a drug by pairing its administration with a specific environment. The antagonist's ability to block the development or expression of this preference is assessed.[11]

-

Novel Object Recognition: This test evaluates cognitive function. The ability of a D3 antagonist to reverse cognitive deficits induced by pharmacological agents or environmental manipulations can be measured.[21]

Logical Framework of Pharmacological Profiling

The comprehensive pharmacological profiling of a selective D3 receptor antagonist follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

The development of selective D3 receptor antagonists represents a promising avenue for the treatment of various neuropsychiatric disorders. A thorough understanding of their pharmacological profile, including their binding characteristics, functional activity, and in vivo efficacy, is paramount for advancing these compounds through the drug development pipeline. The experimental methodologies and data presented in this guide provide a comprehensive framework for the characterization and evaluation of this important class of therapeutic agents. As research continues, the refinement of these techniques and the discovery of novel, highly selective D3 antagonists will undoubtedly pave the way for new and improved treatments for patients in need.

References

- 1. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 4. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]

- 13. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly Selective Dopamine D3 Receptor (D3R) Antagonists and Partial Agonists Based on Eticlopride and the D3R Crystal Structure: New Leads for Opioid Dependence Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (-)-GSK598809 in Rodent Models of Substance Abuse

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 is a selective antagonist of the dopamine D3 receptor, which has been investigated as a potential pharmacotherapy for substance use disorders.[1][2] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse. Its expression is upregulated in rodent models of addiction following exposure to substances like cocaine and alcohol.[3] Antagonism of the D3 receptor is hypothesized to mitigate the reinforcing properties of addictive substances and reduce craving and relapse.[3][4] Preclinical studies have shown that D3 receptor antagonists can reduce drug self-administration, cue-induced drug-seeking behavior, and conditioned place preference for various substances of abuse.[3] Clinical studies with this compound have explored its effects on nicotine craving and neural responses to reward anticipation in individuals with substance dependence.[3][5]

This document provides detailed application notes and generalized protocols for evaluating the efficacy of this compound in established rodent models of substance abuse. While specific protocols for this compound in these rodent models are not extensively detailed in the public domain, the following sections outline standardized procedures that can be adapted for its use.

Mechanism of Action

This compound acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase and modulates calcium and potassium channels. In the context of addiction, D3 receptors are thought to act as autoreceptors, regulating the synthesis and release of dopamine.[3] By blocking these receptors, this compound may increase extrasynaptic dopamine levels, potentially normalizing deficits in reward signaling observed in substance dependence.[3]

Signaling Pathway of Dopamine D3 Receptor Antagonism

Caption: Proposed mechanism of this compound action.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Species | Dose | Route | Tmax | t1/2 | Key Finding | Reference |

| Human | 175 mg | Oral | 2-3 hours | ~20 hours | Co-administration with alcohol resulted in a 9% decrease in Cmax and a 15% increase in AUC of GSK598809. | [6] |

| Dog | 3 mg/kg and 9 mg/kg | Oral | - | - | Plasma levels were comparable to those in human clinical trials. | [1] |

Table 2: Effects of this compound in Substance Abuse Models

| Model | Species | Substance | This compound Dose | Key Finding | Reference |

| Reward Anticipation (Monetary Incentive Delay Task) | Human | Alcohol and Polydrug Dependent | Not specified | Normalized blunted ventral striatal response to reward. | [3][5] |

| Craving | Human | Nicotine Dependent | Not specified | Transiently reduced craving after overnight abstinence. | [3] |

| Cardiovascular Interaction | Dog | Cocaine | 3 mg/kg and 9 mg/kg (oral) | Potentiated the hypertensive effects of intravenous cocaine. | [1][2] |

Experimental Protocols (Generalized for Rodents)

Note: The following protocols are generalized procedures and should be adapted and optimized for specific experimental questions regarding this compound. Dosing, timing of administration, and specific parameters will need to be determined empirically.

Intravenous Drug Self-Administration

This model assesses the reinforcing properties of a drug and the motivation of the animal to seek and take it.

Objective: To determine if this compound reduces the self-administration of a substance of abuse (e.g., cocaine, heroin).

Materials:

-

Standard operant conditioning chambers equipped with two levers, a syringe pump, and a cue light.

-

Intravenous catheters.

-

Substance of abuse (e.g., cocaine hydrochloride).

-

This compound.

-

Vehicle for this compound and the substance of abuse.

Procedure:

-